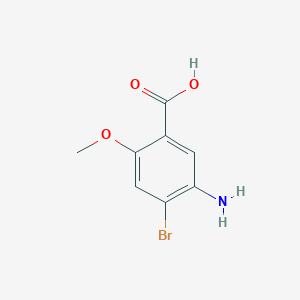
6-Chloro-7-fluoroquinolin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoroquinolin-3-OL is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring, and a hydroxyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoroquinolin-3-OL typically involves multi-step organic reactions. One common method starts with the preparation of a quinoline derivative, followed by selective halogenation and hydroxylation.
Starting Material: The synthesis often begins with 2-aminobenzonitrile, which undergoes cyclization to form quinoline.
Halogenation: The quinoline derivative is then subjected to halogenation using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-fluoroquinolin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-7-fluoroquinolin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-fluoroquinolin-3-OL varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinolin-3-OL: Lacks the fluorine atom at the 7th position.
7-Fluoroquinolin-3-OL: Lacks the chlorine atom at the 6th position.
6,7-Dichloroquinolin-3-OL: Contains chlorine atoms at both the 6th and 7th positions.
Uniqueness
6-Chloro-7-fluoroquinolin-3-OL is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H5ClFNO |
|---|---|
Poids moléculaire |
197.59 g/mol |
Nom IUPAC |
6-chloro-7-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
Clé InChI |
QOMLMGVIJHCQOS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=NC=C1O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)

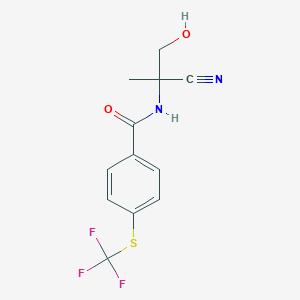
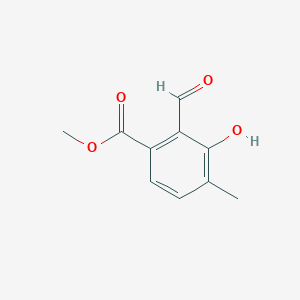

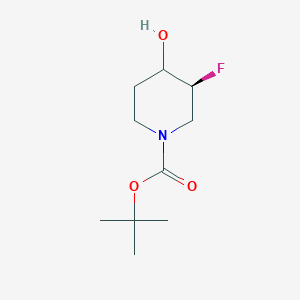
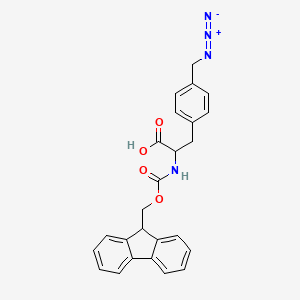
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)

